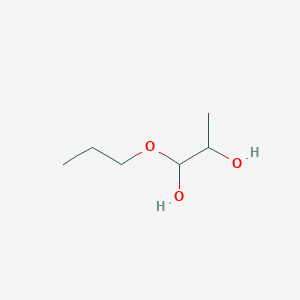
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is an organic compound with the molecular formula C10H18O4 It is a derivative of pentynone, characterized by the presence of ethoxy and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one typically involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1-Diethoxy-3-ethyl-3-oxopent-4-yn-2-one.
Reduction: Formation of 1,1-Diethoxy-3-ethylpent-4-en-2-one or 1,1-Diethoxy-3-ethylpentan-2-one.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.
Scientific Research Applications
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethoxy-3-phenylpropan-2-one
- 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one
Comparison
1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like 1,1-Diethoxy-3-phenylpropan-2-one and 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one lack the alkyne group and exhibit different reactivity patterns and applications.
Properties
CAS No. |
63864-41-5 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,1-diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C11H18O4/c1-5-11(13,6-2)9(12)10(14-7-3)15-8-4/h1,10,13H,6-8H2,2-4H3 |
InChI Key |
JLWLRCILHLKYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)(C(=O)C(OCC)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


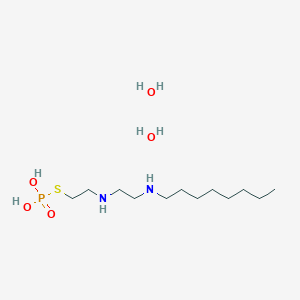

![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
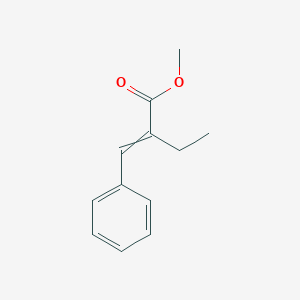
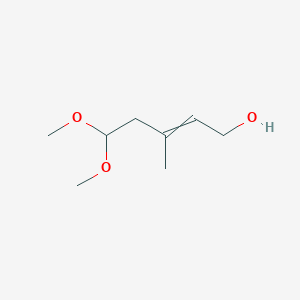
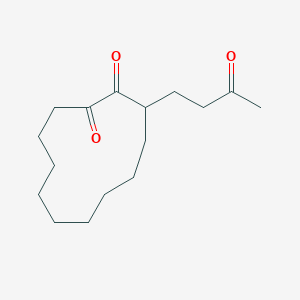
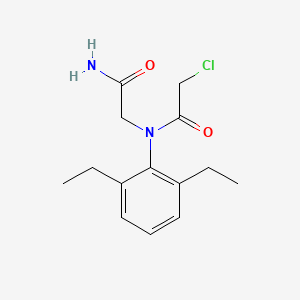
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)

![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
